molecular formula C21H20FN3O2S B14802764 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B14802764
M. Wt: 397.5 g/mol
InChI Key: ZCDCZYNOSYBYGI-UHFFFAOYSA-N
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Description

4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a dimethylamino group, a benzylidene group, and a fluorophenyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound selectively inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death .

Comparison with Similar Compounds

4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide lies in its dual functionality as both an anticancer agent and a corrosion inhibitor, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C21H20FN3O2S/c1-25(2)20-11-3-16(4-12-20)15-23-18-9-13-21(14-10-18)28(26,27)24-19-7-5-17(22)6-8-19/h3-15,24H,1-2H3

InChI Key

ZCDCZYNOSYBYGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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